molecular formula C21H21N5O B4050276 2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile

2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile

Cat. No.: B4050276
M. Wt: 359.4 g/mol
InChI Key: UCWMYGSQKMIJJS-UHFFFAOYSA-N
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Description

2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17461031 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compounds related to 2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile have been synthesized and evaluated for their antibacterial activity. A study by Sharma et al. (2008) synthesized a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates, showing moderate to significant antibacterial activity against various bacterial strains, including E. coli and S. dysentry, with minimum inhibitory concentration (MIC) values ranging from 0.19 to 0.37 and 0.17 to 0.37, respectively (Sharma & Jain, 2008).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, providing insights into the fluorescent quantum yields and the potential for these compounds as pH probes due to their specific luminescent characteristics (Gan et al., 2003).

Antitumor Activity

Several studies have explored the antitumor activity of compounds structurally related to the chemical . For instance, a study conducted by Parveen et al. (2017) synthesized substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and -quinoline derivatives, demonstrating better anti-proliferative activities against human breast cancer cell lines than the reference drug, curcumin (Parveen et al., 2017).

Enantioselective Synthesis

Cann et al. (2012) developed a stereoselective and economical synthesis for a CGRP receptor antagonist, showcasing the potential for enantioselective processes in the synthesis of medically relevant compounds (Cann et al., 2012).

Synthesis and Characterization

Studies also include the synthesis and characterization of novel compounds for their structural and pharmacological properties. For example, Bhat et al. (2018) conducted a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting the efficiency and yield of the synthesis method (Bhat et al., 2018).

Properties

IUPAC Name

2-[4-[(1-methyl-2-oxoquinolin-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-24-19-7-3-2-5-16(19)13-18(21(24)27)15-25-9-11-26(12-10-25)20-17(14-22)6-4-8-23-20/h2-8,13H,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWMYGSQKMIJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CN3CCN(CC3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile
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2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile
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2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile
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2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile
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2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile
Reactant of Route 6
2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.